molecular formula C12H18N2O B1646644 3-[(3-piperidinylmethoxy)methyl]Pyridine

3-[(3-piperidinylmethoxy)methyl]Pyridine

Cat. No.: B1646644
M. Wt: 206.28 g/mol
InChI Key: JFSBIGCFZPHHAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(3-Piperidinylmethoxy)methyl]pyridine is a heterocyclic compound featuring a pyridine core substituted with a piperidinylmethoxy group. This structural motif is critical for its role as a potent, non-covalent inhibitor of lysine-specific demethylase 1 (LSD1), an epigenetic enzyme overexpressed in cancers such as leukemia and neuroblastoma . The compound exhibits Ki values as low as 29 nM against LSD1, with >160-fold selectivity over monoamine oxidases (MAO-A/B), making it a promising therapeutic candidate .

Key structural features include:

  • Pyridine ring: Serves as a scaffold for hydrophobic and electrostatic interactions with FAD and Tyr761 in LSD1 .
  • Piperidinylmethoxy group: The protonated piperidine nitrogen forms hydrogen bonds with Asp555 in LSD1, enhancing binding affinity and selectivity .

Properties

IUPAC Name

3-(piperidin-3-ylmethoxymethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-3-11(7-13-5-1)9-15-10-12-4-2-6-14-8-12/h1,3,5,7,12,14H,2,4,6,8-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFSBIGCFZPHHAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)COCC2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Analogues

The table below summarizes key differences between 3-[(3-piperidinylmethoxy)methyl]pyridine and related compounds:

Compound Name Core Structure Key Substituents Target Ki/IC50 (nM) Selectivity (vs. MAO-A/B) Reference
This compound Pyridine Piperidinylmethoxy LSD1 29 >160-fold
Compound 1 (Cyclopropylamine derivative) Cyclopropylamine None LSD1 15,700 <10-fold
ABT-089 Pyridine Pyrrolidinylmethoxy α4β2 nAChR 16,000* N/A
3-(Pyridin-3-yl)propionyl derivatives Pyridine Propionyl-pyrrolidine N/A N/A N/A
Compound 43 (-NH- linker) Pyridine Piperidinylmethylamine (-NH-) LSD1 1,200 Reduced

Notes:

  • Compound 1 : Lacks the piperidinylmethoxy group, resulting in 250-fold lower LSD1 inhibitory activity (IC50 = 15.7 µM vs. 62 nM for compound 2) and poor selectivity .
  • ABT-089: Shares a pyridine-pyrrolidinylmethoxy scaffold but targets neuronal nicotinic receptors (α4β2 nAChR) instead of LSD1, illustrating how minor substituent changes (pyrrolidine vs. piperidine) alter target specificity .
  • Compound 43 : Replacing the -O- linker with -NH- reduces LSD1 inhibition (Ki = 1.2 µM vs. 29 nM for optimized derivatives), highlighting the critical role of the methoxy group .

Structure-Activity Relationship (SAR) Insights

  • Piperidine vs. Pyrrolidine : The six-membered piperidine ring in this compound provides optimal spatial arrangement for Asp555 binding, whereas pyrrolidine (five-membered) in ABT-089 disrupts this interaction .
  • Linker Modifications : The -O- linkage in the methoxy group is essential; replacing it with -NH- (compound 43) or removing it (compound 1) drastically reduces potency .
  • Substituent Optimization: Adding hydrophobic groups (e.g., 4-cyanophenyl) to the pyridine core enhances binding to LSD1's hydrophobic pockets, as seen in compound 17 (Ki = 0.8 nM) .

Selectivity and Mechanism

  • Selectivity Over MAOs : The piperidinylmethoxy group minimizes off-target effects on MAO-A/B, unlike cyclopropylamine-based inhibitors (e.g., compound 1), which show cross-reactivity .
  • Competitive Inhibition : Enzyme kinetics confirm that this compound derivatives compete with the dimethylated H3K4 peptide substrate for LSD1 binding .

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